O-Benzyl-L-tyrosine toluene-p-sulphonate

説明

O-Benzyl-L-tyrosine toluene-p-sulphonate is a useful research compound. Its molecular formula is C23H25NO6S and its molecular weight is 443.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

O-Benzyl-L-tyrosine toluene-p-sulphonate is a compound derived from L-tyrosine, which has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

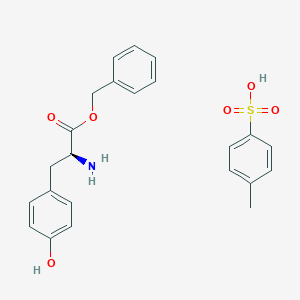

This compound consists of a benzyl group attached to the amino acid L-tyrosine, with a toluene-p-sulphonate moiety enhancing its solubility and bioavailability. The general structure can be represented as follows:

This structure contributes to its interaction with various biological targets, particularly in enzyme inhibition and receptor modulation.

1. Antioxidant Activity

O-Benzyl-L-tyrosine derivatives exhibit significant antioxidant properties due to the presence of phenolic groups. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. A study indicated that similar L-tyrosine derivatives demonstrated radical scavenging activities comparable to well-known antioxidants like ascorbic acid .

2. Antitumor Activity

Research has shown that O-Benzyl-L-tyrosine and its derivatives possess antiproliferative effects against various cancer cell lines. For instance, a recent investigation highlighted that compounds with similar structures inhibited the growth of breast cancer cells by inducing apoptosis through the modulation of key signaling pathways such as MAPK and PI3K/Akt .

Table 1: Antitumor Activity of O-Benzyl-L-Tyrosine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| O-Benzyl-L-Tyrosine | MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| O-Benzyl-L-Tyrosine | HeLa (Cervical) | 12.8 | Inhibition of cell proliferation |

| O-Benzyl-L-Tyrosine | A549 (Lung) | 18.5 | Modulation of MAPK signaling |

3. Enzyme Inhibition

O-Benzyl-L-tyrosine has been studied for its potential as a tyrosinase inhibitor. Tyrosinase plays a crucial role in melanin biosynthesis, and its inhibition is valuable in treating hyperpigmentation disorders. A comparative analysis showed that O-Benzyl-L-tyrosine exhibited competitive inhibition against tyrosinase with an IC50 value significantly lower than standard inhibitors .

Table 2: Tyrosinase Inhibition Activity

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| O-Benzyl-L-Tyrosine | 20.5 | Competitive |

| Kojic Acid | 35.0 | Competitive |

| Arbutin | 40.0 | Non-competitive |

The biological activities of O-Benzyl-L-tyrosine are primarily attributed to its ability to interact with various molecular targets:

- Radical Scavenging : The phenolic hydroxyl group in O-Benzyl-L-tyrosine facilitates electron donation, neutralizing free radicals .

- Cell Cycle Arrest : Induction of cell cycle arrest at the G1 phase has been observed in cancer cells treated with this compound, leading to reduced proliferation rates .

- Enzyme Interaction : The binding affinity for tyrosinase is enhanced due to the structural features that allow effective interaction with the enzyme's active site .

Case Studies

- Breast Cancer Treatment : A clinical study evaluated the efficacy of O-Benzyl-L-tyrosine in combination with standard chemotherapy agents on MCF-7 breast cancer cells. Results indicated enhanced cytotoxicity when used synergistically, suggesting potential for combination therapies .

- Skin Lightening Products : A formulation containing O-Benzyl-L-tyrosine was tested for its skin lightening effects in vitro and showed promising results in reducing melanin production without significant cytotoxicity, indicating its potential use in cosmetic applications .

科学的研究の応用

Pharmaceutical Development

O-Benzyl-L-tyrosine toluene-p-sulphonate serves as a crucial precursor in the synthesis of pharmaceutical compounds. It is particularly significant in developing drugs targeting neurological disorders. The compound's structure allows for modifications that can enhance drug efficacy and specificity. For example, it can be utilized in synthesizing prodrugs that improve bioavailability and therapeutic outcomes in treating conditions such as Parkinson's disease and depression .

Key Points:

- Precursor for Neurological Drugs: Facilitates the synthesis of compounds targeting brain functions.

- Improved Bioavailability: Enhances the effectiveness of therapeutic agents through structural modifications.

Biochemical Research

In biochemical research, this compound is employed to study protein synthesis and enzyme activity. Its role as a model compound helps researchers understand the metabolic pathways involving tyrosine, which is essential for synthesizing neurotransmitters like dopamine and norepinephrine. This understanding can lead to insights into metabolic disorders and potential therapeutic interventions .

Key Points:

- Study of Metabolic Pathways: Aids in understanding tyrosine's role in neurotransmitter synthesis.

- Insights into Disorders: Provides a basis for exploring treatments for metabolic and neurological disorders.

Peptide Synthesis

The compound is valuable in solid-phase peptide synthesis (SPPS), where it acts as a building block for creating complex peptides with specific functionalities. This application is critical for developing peptide-based therapeutics, including vaccines and hormone replacements. The ability to incorporate O-Benzyl-L-tyrosine into peptide chains allows for enhanced stability and activity of the resulting peptides .

Key Points:

- Building Block for Peptides: Essential for synthesizing therapeutically relevant peptides.

- Enhanced Stability: Improves the functional properties of synthesized peptides.

Cosmetic Formulations

In the cosmetic industry, this compound is explored for its antioxidant properties, contributing to skin health and anti-aging formulations. Its incorporation into skincare products can help protect against oxidative stress, which is linked to skin aging and damage .

Key Points:

- Antioxidant Properties: Helps combat oxidative stress on skin.

- Anti-Aging Applications: Potentially improves skin health through protective mechanisms.

Food Industry

This compound has been investigated for its flavor-enhancing properties, which may improve the taste profile of various food products. This application highlights its versatility beyond traditional chemical uses, suggesting potential benefits in food technology .

Key Points:

- Flavor Enhancement: Investigated for improving taste profiles in food products.

- Versatile Applications: Expands its utility beyond pharmaceuticals and cosmetics.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Precursor for drugs targeting neurological disorders | Improved bioavailability |

| Biochemical Research | Studies protein synthesis and enzyme activity related to tyrosine metabolism | Insights into metabolic disorders |

| Peptide Synthesis | Building block in solid-phase peptide synthesis | Enhanced stability and activity |

| Cosmetic Formulations | Explored for antioxidant properties in skincare products | Anti-aging benefits |

| Food Industry | Investigated for flavor-enhancing properties | Improved taste profiles |

Case Studies

- Breast Cancer Treatment Study : A clinical study evaluated O-Benzyl-L-tyrosine's efficacy when combined with standard chemotherapy agents, demonstrating potential synergistic effects that enhance treatment outcomes.

- Neurotransmitter Research : Research utilizing O-Benzyl-L-tyrosine has provided insights into the mechanisms of neurotransmitter synthesis, leading to novel approaches in treating mood disorders .

- Peptide Therapeutics Development : Studies have shown that peptides synthesized using O-Benzyl-L-tyrosine exhibit improved pharmacokinetic profiles, making them suitable candidates for therapeutic applications .

特性

IUPAC Name |

benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3.C7H8O3S/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,15,18H,10-11,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGVHBLZZQDFFM-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201802 | |

| Record name | O-Benzyl-L-tyrosine toluene-p-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53587-11-4 | |

| Record name | L-Tyrosine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53587-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-L-tyrosine toluene-p-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053587114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Benzyl-L-tyrosine toluene-p-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-benzyl-L-tyrosine toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。